

Spectroscopic data (NMR, IR, MS) for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Tert-butyl 3-</i>
Compound Name:	<i>carbamothioylpyrrolidine-1-</i>
	<i>carboxylate</i>

Cat. No.: B039952

[Get Quote](#)

Spectroscopic and Synthetic Insights into Pyrrolidine Carboxamides: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic and synthetic aspects of **Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate**. Extensive searches for experimental spectroscopic data (NMR, IR, MS) and established synthesis protocols for this specific compound did not yield direct results, suggesting it may be a novel or not widely reported molecule.

Therefore, this document provides a comprehensive overview of a closely related analogue, Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate, for which data and synthetic precursors are available. This information serves as a valuable reference for researchers working with substituted pyrrolidine scaffolds.

Analogue Spotlight: Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate

Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate (CAS No. 122684-34-8) is the direct oxygen analogue of the requested compound and serves as a useful surrogate for understanding the spectroscopic and synthetic characteristics of this class of molecules.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

Property	Value	Reference
CAS Number	122684-34-8	[1] [2]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₃	[1]
Molecular Weight	214.27 g/mol	[1]
Appearance	White to almost white powder or crystal	[1] [2]
Melting Point	117.0 to 121.0 °C	[1] [2]
Purity	>98.0% (HPLC)	[2]

Spectroscopic Data Summary

While specific spectral data were not found in the immediate search results, commercial suppliers confirm the structure of Tert-butyl 3-carbamoylpyrrolidine-1-carboxylate by NMR.[\[2\]](#) The expected spectral characteristics are outlined below based on the known structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), and multiplets for the pyrrolidine ring protons. The chemical shifts of the pyrrolidine protons would be influenced by the carbamoyl group at the C3 position and the Boc-protecting group on the nitrogen.
- ¹³C NMR: The carbon NMR spectrum would display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbons of the Boc group and the carbamoyl group would appear further downfield. Signals for the pyrrolidine ring carbons would also be present.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present:

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H stretch (amide)	3400-3200
C-H stretch (alkane)	3000-2850
C=O stretch (Boc-group)	~1690
C=O stretch (amide)	~1650
N-H bend (amide)	~1600

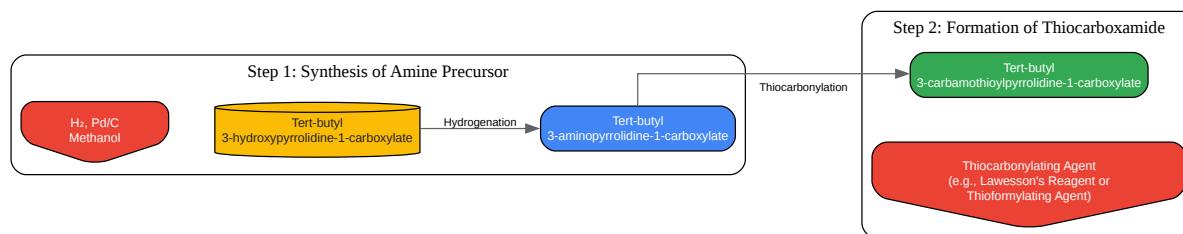
Mass Spectrometry (MS):

The mass spectrum, likely acquired using electrospray ionization (ESI), would be expected to show the protonated molecule $[M+H]^+$ at m/z 215.14. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Experimental Protocols: Synthesis of a Key Precursor

A plausible synthetic route to **Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate** would likely start from a corresponding amine precursor. The synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate, a key intermediate, is well-documented.[\[3\]](#)

Synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate[\[3\]](#)


This procedure involves the reduction of a protected hydroxypyrrrolidine.

- Step 1: Reaction Setup: To a stirred solution of tert-butyl 3-hydroxypyrrrolidine-1-carboxylate (1.15 g, 4.16 mmol) in methanol (16.6 mL), 10% palladium on carbon (345 mg) is added.
- Step 2: Hydrogenation: The reaction mixture is stirred for 16 hours under a hydrogen atmosphere, which can be supplied via a double-layer balloon.
- Step 3: Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filtrate is then

concentrated under reduced pressure. The resulting crude product is purified by silica gel flash column chromatography to yield tert-butyl 3-aminopyrrolidine-1-carboxylate.

Hypothetical Synthesis Workflow

The following diagram illustrates a hypothetical two-step synthesis of the target compound, **Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate**, starting from a commercially available precursor.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of **Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. [tert-Butyl 3-Carbamoylpypyrrolidine-1-carboxylate | 122684-34-8 | Tokyo Chemical Industry Co., Ltd.\(APAC\) \[tcichemicals.com\]](http://tcichemicals.com)

- 3. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Tert-butyl 3-carbamothioylpyrrolidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039952#spectroscopic-data-nmr-ir-ms-for-tert-butyl-3-carbamothioylpyrrolidine-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com